molecular formula C11H6FN3 B3230180 3-Fluoro-2-(pyrimidin-2-yl)benzonitrile CAS No. 1293285-05-8

3-Fluoro-2-(pyrimidin-2-yl)benzonitrile

Cat. No.: B3230180
CAS No.: 1293285-05-8
M. Wt: 199.18 g/mol
InChI Key: JGBSDYQSGSBVTP-UHFFFAOYSA-N
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Description

3-Fluoro-2-(pyrimidin-2-yl)benzonitrile is a fluorinated aromatic nitrile featuring a pyrimidine ring at the ortho position relative to the nitrile group and a fluorine atom at the meta position. This compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and anticancer agents. Its synthesis typically involves a Suzuki-Miyaura cross-coupling reaction between 3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile and 2-bromopyrimidine, achieving a 64% yield under optimized conditions (Pd catalyst, Na₂CO₃, THF/water, 80°C, 5h) .

Properties

IUPAC Name

3-fluoro-2-pyrimidin-2-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6FN3/c12-9-4-1-3-8(7-13)10(9)11-14-5-2-6-15-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBSDYQSGSBVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NC=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001281875
Record name 3-Fluoro-2-(2-pyrimidinyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1293285-05-8
Record name 3-Fluoro-2-(2-pyrimidinyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1293285-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2-(2-pyrimidinyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(pyrimidin-2-yl)benzonitrile typically involves the reaction of 2-iodo-4-fluorobenzonitrile with 2-tributylstannane pyrimidine in the presence of tetrakis(triphenylphosphine)palladium(0) as a catalyst. The reaction is carried out in 1,2-dimethoxyethane under an inert atmosphere and microwave irradiation at 160°C for 90 minutes .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The fluorine atom at the meta-position relative to the nitrile group directs electrophiles to specific sites on the benzene ring. Examples include:

  • Nitration : Predicted to occur at the 4- or 6-position of the benzene ring, though experimental data for this specific compound is limited.

  • Halogenation : Chlorine or bromine may substitute at activated positions, influenced by the nitrile’s electron-withdrawing effect.

Nitrile Group Reactivity

The benzonitrile moiety participates in:

  • Hydrolysis : Under acidic or basic conditions, the nitrile converts to a carboxylic acid or amide, though no direct studies on this compound are reported.

  • Cycloaddition Reactions : Potential use in Huisgen cycloaddition with azides, forming triazole derivatives .

Pyrimidine Ring Functionalization

The pyrimidine substituent undergoes reactions typical of aromatic heterocycles:

  • Nucleophilic Substitution : The pyrimidine’s electron-deficient nature allows substitution at the 4- or 6-position with amines or alkoxides.

  • Metalation : Lithiation at the 5-position enables further functionalization, such as coupling with electrophiles .

Spectroscopic Characterization

Key data for structural confirmation:

Technique Data
1H NMR^1\text{H NMR} (CDCl₃)δ\delta 7.41 (t, J = 4.9 Hz), 7.43–7.65 (m), 8.91–9.02 (m)
HRMS m/z 200.1 ([M+H]⁺, calcd. 199.1)
IR 2225 cm⁻¹ (C≡N stretch)

Reaction Optimization Insights

  • Solvent Effects : THF/water mixtures enhance solubility and reaction efficiency in Suzuki couplings .

  • Catalyst Choice : PdCl₂(dtbpf) outperforms other catalysts (e.g., Pd(PPh₃)₄) in minimizing side reactions .

Comparative Reactivity

Substituent effects on analogous compounds:

Substituent Reactivity Trend Reference
–F (meta)Enhanced electrophilic substitution at para
–CF₃ (pyrimidine)Reduced nucleophilic attack
–OCH₃ (benzene)Increased solubility but reduced thermal stability

Scientific Research Applications

3-Fluoro-2-(pyrimidin-2-yl)benzonitrile has several scientific research applications:

    Pharmaceuticals: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of advanced materials with unique electronic or optical properties.

    Chemical Biology: It serves as a probe in studying biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(pyrimidin-2-yl)benzonitrile depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Fluorinated Benzonitrile Derivatives

Fluorine substitution and nitrile positioning significantly influence electronic properties, solubility, and biological activity. Key analogs include:

Compound Name Structure Key Differences Biological Relevance
3-Fluoro-2-(trifluoromethyl)benzonitrile Fluorine at C3, trifluoromethyl (-CF₃) at C2 Electron-withdrawing CF₃ enhances stability but reduces nucleophilicity vs. pyrimidine . Used in agrochemicals and materials science due to high thermal stability.
3-Fluoro-5-((pyridin-2-yl)ethynyl)benzonitrile Fluorine at C3, pyridine-ethynyl group at C5 Extended π-conjugation improves binding to aromatic pockets in enzymes . Investigated for CNS-targeted therapies (e.g., neurokinin receptor modulation).
4-Fluoro-2-(hydroxymethyl)benzonitrile Fluorine at C4, hydroxymethyl (-CH₂OH) at C2 Hydroxymethyl increases hydrophilicity, enhancing aqueous solubility . Intermediate for prodrugs and polymer-linked pharmaceuticals.

Key Insight : The pyrimidine ring in 3-Fluoro-2-(pyrimidin-2-yl)benzonitrile provides hydrogen-bonding sites for target interactions (e.g., kinase ATP pockets), whereas CF₃ or hydroxymethyl groups prioritize steric or solubility effects .

Pyrimidine-Containing Analogs

Pyrimidine derivatives are critical in medicinal chemistry due to their mimicry of nucleic acid bases. Notable examples:

Compound Name Structure Key Differences Biological Activity
3-({7-[(4-Fluorophenyl)amino]-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}methyl)benzonitrile Triazolo-pyrimidinone core with fluorophenyl and nitrile groups Triazolo-pyrimidinone enhances rigidity and enzyme inhibition potency . Antitumor activity via topoisomerase inhibition (IC₅₀ < 1 µM in leukemia cell lines).
3-(6-Oxo-1-(3-(5-(3-selenocyanatopropoxy)pyrimidin-2-yl)benzyl)-1,6-dihydropyridazin-3-yl)benzonitrile Selenium-containing pyrimidine-pyrrolidinone hybrid Selenium incorporation improves redox-modulating properties . Dual c-Met/TrxR inhibitor with anticancer efficacy in solid tumors.
3-(1-{3-[5-(1-Methyl-piperidin-4-ylmethoxy)-pyrimidin-2-yl]-benzyl}-6-oxo-1,6-dihydro-pyridazin-3-yl)-benzonitrile Piperidine-pyrimidine-pyridazine scaffold Piperidine moiety enhances blood-brain barrier penetration . Clinical candidate for glioblastoma (Phase II trials).

Key Insight : The parent compound’s pyrimidine ring allows modular derivatization (e.g., selenylation or piperidine addition), enabling tailored pharmacokinetic profiles .

Substitution Pattern Comparisons

The position of fluorine and nitrile groups dictates reactivity and applications:

Compound Fluorine Position Nitrile Position Impact
This compound C3 C1 Optimal for intramolecular charge transfer in fluorescent probes .
2-Fluoro-3-(hydroxymethyl)benzonitrile C2 C1 Lower metabolic stability due to steric hindrance near nitrile .
4-Fluoro-3-(trifluoromethyl)benzonitrile C4 C1 High lipophilicity limits CNS bioavailability but favors dermal use .

Biological Activity

3-Fluoro-2-(pyrimidin-2-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound is characterized by the following chemical structure:

  • Molecular Formula : C13H8FN3
  • CAS Number : 1293285-05-8

This structure features a fluorine atom and a pyrimidine ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus altering their activity.
  • Receptor Modulation : It has the potential to act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating potent activity. For instance, it showed an ID50 against Staphylococcus faecium of approximately 9×108M9\times 10^{-8}M, suggesting strong inhibitory effects on bacterial growth .

Antitumor Effects

The compound has also been evaluated for its antitumor properties. In studies involving leukemia cell lines, it demonstrated cytotoxic effects with an ID50 value of 1×105M1\times 10^{-5}M. These findings suggest that this compound may have potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrimidine ring or the introduction of different substituents can significantly affect its potency and selectivity. For example, the presence of the fluorine atom has been shown to enhance the compound's binding affinity to target enzymes and receptors compared to non-fluorinated analogs .

Study 1: Antibacterial Efficacy

A recent study assessed the antibacterial efficacy of various benzonitrile derivatives, including this compound. The results indicated that this compound had superior activity against gram-positive bacteria compared to traditional antibiotics. The study highlighted the need for further investigation into its mechanism of action and potential clinical applications .

Study 2: Anticancer Properties

In a separate investigation focusing on cancer cell lines, this compound exhibited significant cytotoxicity. The study utilized flow cytometry to analyze apoptosis in treated cells, revealing that the compound induces programmed cell death through mitochondrial pathways .

Data Summary

Property Value
Molecular FormulaC13H8FN3
CAS Number1293285-05-8
ID50 (S. faecium)9×108M9\times 10^{-8}M
ID50 (Leukemia L1210 cells)1×105M1\times 10^{-5}M
Antimicrobial ActivitySignificant against gram-positive bacteria
Antitumor ActivityInduces apoptosis in cancer cell lines

Q & A

Q. What are the recommended synthetic routes for 3-Fluoro-2-(pyrimidin-2-yl)benzonitrile, and how can purity be optimized?

Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling between a fluorinated boronic ester (e.g., 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) and a pyrimidine derivative. Key steps include:

  • Use of palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions.
  • Purification via column chromatography with gradient elution (hexane:EtOAc) to isolate the product.
  • Purity optimization (>95%) requires rigorous drying of reagents and solvents (e.g., anhydrous THF) to minimize side reactions. NMR (¹H/¹³C) and HPLC are critical for verifying purity .

Q. How can structural ambiguities in this compound be resolved using crystallographic methods?

Answer: Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is the gold standard. Key considerations:

  • Grow crystals via slow evaporation in a mixed solvent system (e.g., DCM:hexane).
  • Validate fluorine and nitrile positions using anisotropic displacement parameters.
  • Compare experimental bond lengths/angles with DFT-optimized structures to resolve discrepancies. SHELXTL or Olex2 interfaces streamline refinement .

Q. What analytical techniques are most effective for characterizing fluorinated benzonitrile derivatives?

Answer:

  • NMR Spectroscopy: ¹⁹F NMR identifies fluorine environments (δ ~ -110 to -120 ppm for aryl-F).
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₆FN₃).
  • FTIR: Sharp nitrile stretches (~2230 cm⁻¹) and C-F vibrations (~1250 cm⁻¹) validate functional groups.
  • XPS: Surface-sensitive fluorine quantification (F1s peak ~685 eV) .

Advanced Research Questions

Q. How can this compound be utilized in positron emission tomography (PET) tracer development?

Answer: The compound’s fluorine atom enables ¹⁸F-radiolabeling for neuroreceptor imaging (e.g., AMPA receptors). Methodology:

  • Radiosynthesis: Spirocyclic hypervalent iodine(III)-mediated ¹⁸F-fluorination (e.g., [¹⁸F]KF/K₂.2.2) followed by Cu(I)-catalyzed coupling with pyrimidine precursors.
  • Quality Control: Validate radiochemical purity (>99%) via radio-HPLC and measure molar activity (0.8–1.2 Ci/µmol).
  • In Vivo Validation: PET imaging in murine models shows brain uptake (SUV ~2.3), requiring blocking studies with receptor antagonists to confirm specificity .

Q. What computational strategies predict the adsorption behavior of this compound on catalytic surfaces?

Answer:

  • DFT Calculations: Simulate adsorption energies on transition metals (e.g., Pd, Pt) using Gaussian09 with B3LYP/6-311++G(d,p).
  • Molecular Dynamics (MD): Analyze orientation dynamics (nitrile vs. pyrimidine anchoring) at liquid-solid interfaces.
  • Surface-Enhanced Raman Spectroscopy (SERS): Correlate computational predictions with experimental vibrational modes (e.g., nitrile-metal interactions) .

Q. How can structural analogs of this compound be designed for kinase inhibition studies?

Answer:

  • Scaffold Modification: Replace pyrimidine with triazine or pyridine to alter steric/electronic profiles.
  • Docking Studies: Use AutoDock Vina to screen analogs against target kinases (e.g., MET kinase). Prioritize compounds with hydrogen bonds to hinge regions (e.g., Glu47, Lys77).
  • SAR Validation: Test in vitro kinase inhibition (IC₅₀) and correlate with computed binding energies .

Q. What experimental and computational approaches resolve contradictions in solubility and stability data?

Answer:

  • Solubility: Measure in DMSO, EtOH, and aqueous buffers (e.g., PBS) via UV-Vis spectroscopy (λmax ~270 nm).
  • Stability Studies: Use LC-MS to track degradation products under acidic/oxidative conditions.
  • COSMO-RS Simulations: Predict solubility parameters (δ) and compare with experimental logP values (calculated ~2.8) .

Methodological Notes

  • Avoiding Commercial Bias: Focus on academic synthesis protocols (e.g., non-proprietary catalysts) over industrial-scale methods.
  • Data Reproducibility: Report detailed reaction conditions (e.g., equivalents, temperature ramps) and deposit crystallographic data in the Cambridge Structural Database.
  • Ethical Considerations: Adhere to GHS guidelines for handling fluorinated nitriles (e.g., P280 gloves, P305+P351+P338 eye exposure protocols) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Fluoro-2-(pyrimidin-2-yl)benzonitrile
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3-Fluoro-2-(pyrimidin-2-yl)benzonitrile

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